Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717101
InChI: InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

CAS No.:

Cat. No.: VC17717101

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate -

Specification

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Standard InChI InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3
Standard InChI Key PEYAQKQENAYRAR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CC(C2)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s spirocyclic structure features a bicyclic system where the oxirane ring (1,2-epoxide) is fused to a cyclohexane moiety at the 1 and 2 positions, forming a spiro junction. The 5,5-dimethyl substituents on the cyclohexane ring introduce steric hindrance, influencing the compound’s conformational stability and reactivity. The ethyl ester group at position 2 enhances its solubility in organic solvents and provides a handle for further functionalization.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H16O3\text{C}_{10}\text{H}_{16}\text{O}_3
Molecular Weight184.23 g/mol
SMILES NotationCCOC(=O)C1(OC12CC(C)(C)C2)C
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves multi-step sequences that construct the spirocyclic core through cyclization or epoxidation reactions. A representative approach, inspired by methodologies for related oxaspiro compounds, involves:

  • Acetal Formation: Cyclohexenone derivatives are reacted with diols (e.g., neopentyl glycol) in the presence of acid catalysts like pp-toluenesulfonic acid (pp-TsOH) to form spirocyclic acetals . For example, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate can undergo acetalization with neopentyl glycol under Dean–Stark conditions to yield spiro intermediates .

  • Epoxidation: Sharpless asymmetric epoxidation or other stereoselective methods may introduce the oxirane ring, though specific details for this compound remain sparse in literature .

  • Esterification: The ethyl ester group is introduced via classical esterification or transesterification reactions, often using ethyl alcohol in the presence of catalytic acid.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AcetalizationNeopentyl glycol, pp-TsOH, benzene, reflux60–70%
PurificationSiO2_2 flash chromatography (10–35% EtOAc/hexane)

Applications in Research and Industry

Pharmaceutical Intermediates

Spirocyclic compounds like ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate serve as precursors in the synthesis of bioactive molecules. For instance, structurally similar spiroepoxides have been utilized in the total synthesis of (+)-abscisic acid, a plant hormone with roles in stress response . The rigid spiro framework may enhance binding affinity in drug candidates by restricting conformational flexibility.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^13\text{C}-NMR are critical for confirming the spirocyclic structure. Key signals include the ethyl ester protons (δ\delta 4.1–4.3 ppm, quartet) and quaternary carbons of the dimethyl-substituted cyclohexane.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 184.23 [M+H]+^+.

  • Infrared Spectroscopy: Stretching vibrations for the ester carbonyl (\sim1720 cm1^{-1}) and epoxide (\sim1250 cm1^{-1}) are characteristic .

Future Perspectives

  • Biological Screening: Evaluating its activity against microbial pathogens or cancer cell lines could unlock therapeutic applications.

  • Process Optimization: Developing enantioselective syntheses would enable access to optically pure variants for chiral drug development.

  • Computational Studies: Molecular docking and dynamics simulations could predict binding modes with biological targets, guiding derivative design .

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